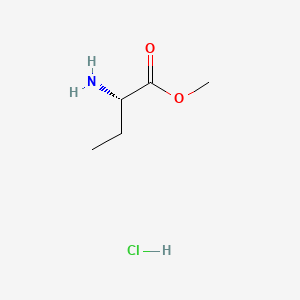

(S)-Methyl 2-aminobutanoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-2-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3-4(6)5(7)8-2;/h4H,3,6H2,1-2H3;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHAQQEGUPULIOZ-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746990 | |

| Record name | Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56545-22-3 | |

| Record name | Methyl (2S)-2-aminobutanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-methyl 2-aminobutanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-Methyl 2-aminobutanoate hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of (S)-Methyl 2-aminobutanoate hydrochloride

Introduction

This compound, also known as L-2-Aminobutyric Acid Methyl Ester Hydrochloride, is a chiral amino acid derivative with significant applications as a building block in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical industry for the creation of enantiomerically pure drugs.[2] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for their determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.

General and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 56545-22-3 | [1][3] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][4] |

| Molecular Weight | 153.61 g/mol | [1][4] |

| IUPAC Name | methyl (2S)-2-aminobutanoate;hydrochloride | [4] |

| Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [1][2] |

| Purity | Typically ≥95% or ≥97% | [3][5] |

Physical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 116–117°C | [1] |

| Solubility | Highly soluble in water (>100 mg/mL) | [2] |

| Optical Activity | The (S)-configuration is confirmed via polarimetry or X-ray crystallography. A specific rotation value is not consistently reported in publicly available literature. | [2] |

| Storage | Room temperature (20–25°C) | [1][2] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of this compound are provided below.

Melting Point Determination

Objective: To determine the temperature range over which the solid this compound transitions into a liquid.

Methodology:

-

A small, powdered sample of the compound is placed into a capillary tube, which is then sealed at one end.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

An excess amount of the compound is added to a known volume of the solvent (e.g., water, methanol, DMSO) in a flask.

-

The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a prolonged period to ensure equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound.

Methodology: [6]

-

Sample Preparation: A derivatization solution containing 40 mM o-phthalaldehyde (OPA) and 1% (v/v) 2-mercaptoethanol (MCE) in a saturated solution of Na₂B₂O₄ (pH 10) with 20% methanol is prepared. The analytical sample is made by mixing 250 µL of the reaction sample, 250 µL of water, and 750 µL of the derivatization solution.[6]

-

Chromatographic Conditions:

-

Column: Eclipe XDB-C18, 5 µm, 150 mm.[6]

-

Mobile Phase: Isocratic elution with a suitable solvent system.

-

Flow Rate: A constant flow rate is maintained.

-

Detection: UV detection at an appropriate wavelength.

-

-

Analysis: 10 µL of the derivatized sample is injected into the HPLC system. The purity is determined by the area percentage of the main peak in the chromatogram.[6]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of (S)-Methyl 2-aminobutanoate.

Methodology: [6]

-

Sample Preparation: A sample of the compound is dissolved in a deuterated solvent, such as Methanol-d4 (MeOD).

-

¹H NMR Spectroscopy:

-

The sample is placed in an NMR spectrometer.

-

A ¹H NMR spectrum is acquired. The expected signals for Methyl (S)-2-aminobutanoate are: δ 1.05 (t, J = 7.6 Hz, 3H), 2.06 – 1.93 (m, 2H), 3.85 (s, 3H), 4.05 (t, J = 6.2 Hz, 1H), 4.87 (s, 3H).[6]

-

-

¹³C NMR Spectroscopy:

-

A ¹³C NMR spectrum is acquired. The expected signals are: δ 8.32, 23.44, 52.33, 53.79, 169.54 (C=O).[6]

-

Optical Rotation Measurement

Objective: To measure the rotation of plane-polarized light caused by the chiral center in this compound.

Methodology:

-

A solution of the compound is prepared at a known concentration in a suitable solvent.

-

The solution is placed in a polarimeter cell of a known path length.

-

Monochromatic, plane-polarized light is passed through the solution.

-

The angle of rotation of the light is measured by the polarimeter.

-

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Visualizations

Workflow for Physical Property Characterization

Caption: General workflow for the physical characterization of a chemical compound.

Experimental Workflow for HPLC Purity Determination

Caption: Step-by-step workflow for determining purity using HPLC.

Logical Flow for Solubility Testing

Caption: Decision-making process for solubility determination.

References

Technical Guide: (S)-Methyl 2-aminobutanoate hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Methyl 2-aminobutanoate hydrochloride is a chiral amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. As a key chiral building block, it serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the anti-epileptic drug Levetiracetam. This technical guide provides a comprehensive overview of its core physicochemical properties, a detailed experimental protocol for its synthesis, and a logical representation of its key attributes.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and developmental applications.

| Property | Value | References |

| Molecular Weight | 153.61 g/mol | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3][4][5] |

| CAS Number | 56545-22-3 | [1][2][4] |

| IUPAC Name | methyl (2S)-2-aminobutanoate;hydrochloride | [4] |

| Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride, H-ABU-OME HCl | [3][4] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 116–117°C | [2] |

| Solubility | Water-soluble | [2] |

| Purity | Typically ≥95-97% | [1][5] |

| Storage Conditions | Room temperature or refrigerated (2-8°C) | [1][2][5] |

Synthesis Protocol: Esterification of (S)-2-aminobutanoic acid

The most common method for the preparation of this compound is the direct esterification of the parent amino acid, (S)-2-aminobutanoic acid, using methanol in the presence of an acid catalyst such as thionyl chloride or hydrogen chloride gas. The following protocol is a representative example of this synthetic route.

Materials and Equipment

-

(S)-2-aminobutanoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Round-bottom flask (3-neck)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Condenser

-

Rotary evaporator

-

Filtration apparatus

Experimental Procedure

Two common variations of the esterification process are described below.

Method A: Using Thionyl Chloride [1]

-

Reaction Setup: Suspend (S)-2-aminobutanoic acid hydrochloride salt (90 g) in methanol (1 L) in a suitable round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the suspension to below 5°C using an ice bath.

-

Reagent Addition: Add thionyl chloride (80 mL) drop-wise to the cooled suspension. Maintain the temperature below 5°C during the addition.

-

Reaction: After the complete addition of thionyl chloride, allow the reaction mixture to warm to room temperature and stir for 18 hours.

-

Work-up: Remove any insoluble material by filtration.

-

Isolation: Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator to yield this compound as a white solid.

Method B: Using Hydrogen Chloride Gas [1]

-

Reaction Setup: Place (S)-2-aminobutanoic acid (164 g) and methanol (500 mL) into a 3-neck round-bottom flask equipped with a condenser and a gas inlet tube.

-

Reagent Addition: Bubble hydrogen chloride gas (67 g) through the stirred reaction mixture for approximately 30 minutes.

-

Reaction: Heat the mixture to 55°C and stir overnight.

-

Cooling and Filtration: Allow the mixture to cool to room temperature. Remove any inorganic salts that have precipitated by filtration.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualized Compound Profile

The following diagram provides a structured overview of the key identifiers and properties of this compound.

Caption: Profile of this compound.

Conclusion

This compound is a fundamental chiral building block with well-defined physicochemical properties. Its synthesis via the esterification of (S)-2-aminobutanoic acid is a robust and scalable process. The data and protocols presented in this guide are intended to support researchers and drug development professionals in the effective utilization of this important chemical intermediate.

References

- 1. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 2. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 3. This compound (56545-22-3) for sale [vulcanchem.com]

- 4. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

An In-depth Technical Guide on the Solubility of (S)-Methyl 2-aminobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for (S)-Methyl 2-aminobutanoate hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of this compound.

Physicochemical Properties

This compound is a chiral amino acid derivative. A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₂ClNO₂ | [1][2][3] |

| Molecular Weight | 153.61 g/mol | [1][2][3] |

| Melting Point | 116–117°C | [1] |

| Appearance | White to Off-White Solid | [4] |

| CAS Number | 56545-22-3 | [1][2] |

Solubility Data

Currently, there is a lack of specific quantitative solubility data for this compound in the scientific literature. The available information is qualitative and is summarized in the table below. This data indicates the solvent in which the compound is soluble, sparingly soluble, or slightly soluble.

| Solvent | Qualitative Solubility |

| Water | Soluble[1] |

| Aqueous Acid | Sparingly Soluble[4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[4] |

| Methanol | Slightly Soluble[4] |

Note: "Soluble," "sparingly soluble," and "slightly soluble" are qualitative terms and do not provide specific concentration values. For drug development and research applications, it is crucial to determine the quantitative solubility. The following section details a standard experimental protocol that can be employed for this purpose.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6][7][8] This protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various solvents.

Principle

An excess amount of the solid compound is added to a specific solvent and agitated at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured, which represents the thermodynamic solubility.

Materials and Equipment

-

This compound (solid)

-

Solvents of interest (e.g., water, methanol, DMSO, buffer solutions at various pH)

-

Analytical balance

-

Spatula

-

Vials with screw caps (e.g., 20 mL scintillation vials)

-

Constant temperature shaker or incubator with orbital shaker

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or a validated titration method)

-

pH meter (for buffered solutions)

Procedure

-

Preparation of Solvent: Prepare the desired solvent systems. If using buffers, ensure the pH is accurately measured and recorded.

-

Addition of Solute: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples at a consistent speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. An equilibration time of 24 to 48 hours is typically recommended.[5][7]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to sediment. To separate the supernatant from the undissolved solid, either:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Filtration: Carefully withdraw the supernatant using a syringe and filter it through a syringe filter into a clean vial. Discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with the appropriate mobile phase or solvent for the chosen analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted supernatant using a pre-validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for amino acid derivatives.

-

Data Analysis: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Method Validation Considerations

To ensure the accuracy and reliability of the solubility data, the following aspects of the analytical method should be validated:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the shake-flask solubility determination method.

References

- 1. This compound (56545-22-3) for sale [vulcanchem.com]

- 2. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. chembk.com [chembk.com]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide on the Stability and Storage of (S)-Methyl 2-aminobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-Methyl 2-aminobutanoate hydrochloride, a key chiral building block in pharmaceutical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and drug development applications.

Core Stability Profile

This compound is a salt of a methyl ester of an amino acid. Its stability is primarily influenced by its susceptibility to hydrolysis, particularly at the ester functional group. The hydrochloride salt form generally enhances the stability of the amino group. However, environmental factors such as moisture, temperature, and pH can significantly impact the integrity of the compound over time.

Forced degradation studies, which are essential in pharmaceutical development, help to elucidate the degradation pathways and the intrinsic stability of a molecule.[1] These studies involve exposing the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to predict its long-term stability.[2][3]

Recommended Storage Conditions

To maintain the purity and stability of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerator) or Room Temperature | Lower temperatures slow down potential degradation reactions. Some suppliers indicate room temperature storage is acceptable, likely for short-term use.[1][2][4][5][6] |

| Atmosphere | Under inert gas (e.g., Nitrogen, Argon) | Minimizes oxidation and reaction with atmospheric moisture.[2] |

| Moisture | Protect from moisture. Keep container tightly closed. | The compound is susceptible to hydrolysis.[3][7] |

| Light | Store in a light-resistant container. | While not always specified, protection from light is a general good practice for chemical storage to prevent photolytic degradation. |

Potential Degradation Pathways

The primary degradation pathway for this compound is the hydrolysis of the methyl ester to form (S)-2-aminobutanoic acid and methanol. This reaction can be catalyzed by both acidic and basic conditions. The diagram below illustrates this potential degradation pathway.

Caption: Potential degradation pathway of this compound via hydrolysis.

Experimental Protocols: Forced Degradation Studies

A typical forced degradation study is a crucial experiment to determine the intrinsic stability of a drug substance.[7] The following diagram outlines a general experimental workflow for such a study.

Caption: General workflow for a forced degradation study of a pharmaceutical compound.

Quantitative Data Presentation (Illustrative Example)

| Stress Condition | Duration | Assay of (S)-Methyl 2-aminobutanoate HCl (%) | Major Degradation Product(s) | Mass Balance (%) |

| 0.1 M HCl at 60°C | 24 hours | 85.2 | (S)-2-Aminobutanoic acid | 99.5 |

| 0.1 M NaOH at 25°C | 8 hours | 70.5 | (S)-2-Aminobutanoic acid | 99.2 |

| 3% H₂O₂ at 25°C | 48 hours | 98.1 | Not Detected | 100.1 |

| Solid state at 80°C | 7 days | 99.5 | Not Detected | 99.8 |

| Photolytic (ICH Q1B) | 1.2 million lux hours | 99.8 | Not Detected | 100.3 |

| Control (25°C/60% RH) | 7 days | 99.9 | Not Detected | 100.0 |

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Conclusion

The stability of this compound is a critical factor for its successful use in research and development. The primary degradation pathway is hydrolysis of the ester linkage, which is accelerated by the presence of moisture and non-neutral pH conditions. Proper storage at refrigerated temperatures, under an inert atmosphere, and protected from moisture is essential to maintain the integrity of the compound. For critical applications, it is recommended to perform in-house stability assessments under conditions that mimic the intended use.

References

A Technical Guide to the Spectroscopic Analysis of (S)-Methyl 2-aminobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (S)-Methyl 2-aminobutanoate hydrochloride. Due to the limited availability of complete, experimentally verified spectra for the hydrochloride salt, this document presents data for the closely related free base, (S)-Methyl 2-aminobutanoate, alongside typical spectroscopic characteristics for the functional groups present in the hydrochloride form. Additionally, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are provided to guide researchers in acquiring data for this and similar compounds.

Chemical Structure and Properties

This compound is the hydrochloride salt of the methyl ester of (S)-2-aminobutanoic acid.

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol [1][2] |

| CAS Number | 56545-22-3[1][2] |

| Synonyms | Methyl L-2-aminobutanoate hydrochloride |

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

Table 1: ¹H NMR Data for (S)-Methyl 2-aminobutanoate (Free Base) in MeOD

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 4.05 | t | 6.2 | α-H |

| 3.85 | s | - | -OCH₃ |

| 2.06 - 1.93 | m | - | -CH₂- |

| 1.05 | t | 7.6 | -CH₃ |

Table 2: ¹³C NMR Data for (S)-Methyl 2-aminobutanoate (Free Base) in MeOD

| Chemical Shift (δ) ppm | Assignment |

| 169.54 | C=O |

| 53.79 | α-C |

| 52.33 | -OCH₃ |

| 23.44 | -CH₂- |

| 8.32 | -CH₃ |

Infrared (IR) Spectroscopic Data

An experimental IR spectrum for this compound is not available in the searched results. However, the expected characteristic absorption bands for its principal functional groups are well-established.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-2500 | R-NH₃⁺ | N-H stretch (ammonium salt) |

| ~2975-2845 | C-H | C-H stretch (alkane) |

| ~1740 | C=O | C=O stretch (ester) |

| ~1600 | R-NH₃⁺ | N-H bend (ammonium salt) |

| ~1470-1370 | C-H | C-H bend (alkane) |

| ~1200 | C-O | C-O stretch (ester) |

Experimental Protocols

The following are generalized protocols for acquiring NMR and IR spectra for amino acid hydrochlorides like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve 10-50 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), Methanol-d₄ (MeOD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent will depend on the solubility of the compound and the desired chemical shift references.

-

For quantitative measurements, a known amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for aqueous solutions, can be added.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a standard 1D ¹H NMR experiment):

-

Spectrometer: A 300-600 MHz NMR spectrometer.

-

Pulse Program: A standard 1D proton pulse sequence.

-

Temperature: 298 K (25°C).

-

Spectral Width: Typically 0-12 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

-

Integrate the signals to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Mix approximately 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Parameters (for a standard FT-IR experiment):

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

Background: A background spectrum of the empty ATR crystal or a pure KBr pellet should be collected and subtracted from the sample spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the key stages of spectroscopic analysis.

References

A Comprehensive Technical Guide to (S)-Methyl 2-aminobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Methyl 2-aminobutanoate hydrochloride is a chiral amino acid derivative that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific nature makes it particularly valuable in the development of enantiomerically pure drugs, most notably the anti-epileptic medication Levetiracetam.[1][2][3][4] This technical guide provides an in-depth overview of the synonyms, chemical properties, synthesis, and analytical characterization of this compound.

Chemical Identity and Synonyms

This compound is known by a variety of names in scientific literature and chemical catalogs. A comprehensive list of its synonyms and identifiers is provided below to aid in literature searches and procurement.

| Identifier Type | Identifier |

| IUPAC Name | methyl (2S)-2-aminobutanoate;hydrochloride[5][6] |

| CAS Number | 56545-22-3[7] |

| Molecular Formula | C5H12ClNO2[7] |

| Molecular Weight | 153.61 g/mol [7] |

| Common Synonyms | L-2-Aminobutyric Acid Methyl Ester Hydrochloride[8] |

| H-Abu-OMe.HCl[5][6][8] | |

| Methyl L-homoalaninate HCl | |

| (S)-2-Aminobutanoic Acid Methyl Ester Hydrochloride[9] | |

| Methyl (S)-2-aminobutyrate hydrochloride |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | [8] |

| Melting Point | 116-117 °C | [8] |

| Solubility | Highly soluble in water. Soluble in methanol. | [8] |

| Storage Temperature | Refrigerator (2-8 °C) or Room Temperature | [7] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the direct esterification of (S)-2-aminobutanoic acid with methanol in the presence of an acid catalyst. Thionyl chloride (SOCl2) or hydrogen chloride (HCl) gas are frequently used for this purpose.

Experimental Protocol: Esterification using Thionyl Chloride

This protocol is based on established methods for the esterification of amino acids.

Materials:

-

(S)-2-aminobutanoic acid

-

Methanol (anhydrous)

-

Thionyl chloride (SOCl2)

-

Diethyl ether or Isopropyl alcohol (for precipitation)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, suspend (S)-2-aminobutanoic acid in anhydrous methanol.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred suspension. An exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or stir at room temperature overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

-

The resulting crude product, a viscous oil or solid, is then triturated with diethyl ether or isopropyl alcohol to induce precipitation of the hydrochloride salt.[10]

-

Filter the white solid, wash with cold diethyl ether or isopropyl alcohol, and dry under vacuum to yield this compound.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Data (in D₂O or MeOD):

-

Triplet around 1.0 ppm (3H, -CH₂CH₃ )

-

Multiplet around 1.9-2.1 ppm (2H, -CH₂ CH₃)

-

Singlet around 3.8 ppm (3H, -OCH₃)

-

Triplet around 4.0-4.2 ppm (1H, -CH (NH₃⁺)-)

Expected ¹³C NMR Spectral Data:

-

Around 8-10 ppm (-CH₂CH₃ )

-

Around 23-25 ppm (-CH₂ CH₃)

-

Around 52-54 ppm (-OCH₃)

-

Around 54-56 ppm (-CH (NH₃⁺)-)

-

Around 170-172 ppm (C =O)

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to determine the enantiomeric purity of this compound. A variety of chiral stationary phases can be employed for this purpose.

Illustrative Experimental Protocol for Chiral HPLC:

-

Column: A polysaccharide-based chiral stationary phase, such as one derived from amylose or cellulose tris(3,5-dimethylphenylcarbamate). A crown ether-based column like CROWNPAK CR(+) has also been shown to be effective for separating enantiomers of the related 2-aminobutanamide.[11]

-

Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol such as isopropanol or ethanol. For crown ether columns, an acidic aqueous mobile phase with an organic modifier like methanol is typically used.[11]

-

Detection: UV detection at a low wavelength (e.g., 200-220 nm).

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 15-25 °C).

The retention times of the (S) and (R) enantiomers will differ, allowing for the quantification of the enantiomeric excess (ee).

Analytical Workflow

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Development

The primary application of this compound is as a key chiral intermediate in the synthesis of the anti-epileptic drug Levetiracetam.[1][2][3][4] The (S)-configuration of the starting material is crucial for the stereospecific synthesis of the active (S)-enantiomer of Levetiracetam.

The synthesis of Levetiracetam from this compound typically involves its conversion to (S)-2-aminobutyramide, followed by condensation with 4-chlorobutyryl chloride and subsequent cyclization.[3]

Conclusion

This compound is a valuable and versatile chiral building block in organic synthesis, particularly for the pharmaceutical industry. Its straightforward synthesis from (S)-2-aminobutanoic acid and well-established analytical characterization methods make it a readily accessible and reliable starting material for the production of enantiomerically pure active pharmaceutical ingredients. The information provided in this technical guide offers a comprehensive resource for researchers and drug development professionals working with this important compound.

References

- 1. The Production Process of Levetiracetam: A Technical Insight into Modern API Manufacturing [chemanalyst.com]

- 2. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 3. myexperiment.org [myexperiment.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 2-aminobutanoate hydrochloride | C5H12ClNO2 | CID 13283515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. calpaclab.com [calpaclab.com]

- 8. This compound (56545-22-3) for sale [vulcanchem.com]

- 9. (S)-2-Aminobutanoic Acid Methyl Ester HCl | 56545-22-3 | SynZeal [synzeal.com]

- 10. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Commercial Suppliers and Technical Guide for (S)-Methyl 2-aminobutanoate hydrochloride

For researchers, scientists, and drug development professionals, (S)-Methyl 2-aminobutanoate hydrochloride is a key chiral building block in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and a detailed synthesis protocol.

Physicochemical Properties

This compound is a white to off-white solid.[1][] It is soluble in water and sparingly soluble in aqueous acids, DMSO, and methanol.[1][][3]

| Property | Value | Reference |

| CAS Number | 56545-22-3 | [3][4] |

| Alternative CAS Number | 15399-22-1 | [] |

| Molecular Formula | C₅H₁₂ClNO₂ | [3][4] |

| Molecular Weight | 153.61 g/mol | [3][4] |

| Melting Point | 116-119 °C | [1][][3] |

| Appearance | White to Off-white Solid | [1][] |

| Purity | ≥95% to ≥97% | [4][5] |

| Storage | Room temperature or 2-8°C under inert atmosphere | [][4] |

Commercial Suppliers

A variety of chemical suppliers offer this compound, typically for research and development purposes. The following table summarizes the offerings from several prominent suppliers.

| Supplier | Product Number / SKU | Purity | Available Quantities |

| Sigma-Aldrich | SY3H3D67FAF2 | 97% | 1 g, 5 g, 10 g |

| BOC Sciences | Custom quote | ||

| ChemScene | CS-0031391 | ≥95% | |

| Key Organics | DS-12386 | >97% | 25 g, 100 g |

| Sunway Pharm Ltd. | CB21490 | 97% | 1 g, 5 g, 10 g |

| Ambeed | |||

| SynZeal | SZ-M039092 | In Stock | |

| Vulcanchem |

Experimental Protocol: Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the esterification of the parent amino acid, (S)-2-aminobutanoic acid, using methanol and a chlorinating agent, typically thionyl chloride or by bubbling hydrogen chloride gas.

Materials:

-

(S)-2-Aminobutanoic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (S)-2-aminobutanoic acid in anhydrous methanol. The typical concentration is in the range of 0.5 to 2 M.

-

Acidification: Cool the suspension in an ice bath to 0-5 °C.

-

Method A: Thionyl Chloride: Slowly add thionyl chloride dropwise to the stirred suspension. A typical molar ratio of thionyl chloride to the amino acid is 1.1 to 1.5 equivalents. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Method B: Hydrogen Chloride Gas: Alternatively, bubble dry hydrogen chloride gas through the methanolic suspension until the solution becomes saturated.

-

Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other suitable analytical methods. Reaction times can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, remove the solvent and any excess reagent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether or isopropanol.

-

Drying: Dry the purified white solid under vacuum to obtain this compound.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via esterification.

Caption: Synthesis workflow for this compound.

References

Methodological & Application

Application Notes and Protocols: (S)-Methyl 2-aminobutanoate hydrochloride in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-Methyl 2-aminobutanoate hydrochloride is a chiral amino acid ester derivative with the molecular formula C₅H₁₂ClNO₂.[1][2][3] As a readily available, enantiomerically pure compound, it serves as a valuable and versatile chiral building block in asymmetric synthesis. Its stereogenic center, functional groups (amine and ester), and water solubility make it an important precursor for the synthesis of complex, optically active molecules, particularly in the pharmaceutical industry.[2] The hydrochloride salt form enhances the stability of the amine group during storage and handling.[1]

Chemical Identity:

Applications in Asymmetric Synthesis

The primary application of this compound is as a chiral precursor, where the existing stereocenter is incorporated into a larger target molecule, directing its overall stereochemistry.

2.1. Chiral Building Block for Active Pharmaceutical Ingredients (APIs)

This compound is a key intermediate in the synthesis of several pharmaceuticals. Its most notable application is in the production of Levetiracetam, an anticonvulsant drug used for the treatment of epilepsy.[5] The synthesis leverages the (S)-configuration of the starting material to produce the therapeutically active (S)-enantiomer of the final drug. The general pathway involves converting the methyl ester to the corresponding amide, which is a direct precursor to Levetiracetam.[5]

2.2. Intermediate for Peptide Synthesis

This compound is used to introduce 2-aminobutanoate residues into peptide chains.[1] This allows for the creation of synthetic peptides with specific conformational properties or biological activities, where the non-proteinogenic amino acid residue can influence the peptide's structure and function.

2.3. Precursor for Chiral Ligands and Auxiliaries

While specific, widely-cited examples are less common in initial literature, the fundamental structure of this compound makes it a suitable starting material for the synthesis of chiral ligands used in asymmetric catalysis.[1][2] The primary amine can be functionalized to create bidentate or multidentate ligands capable of coordinating with metal centers, thereby creating a chiral environment for stereoselective transformations.

Quantitative Data Summary

The effectiveness of an asymmetric synthesis is measured by its yield and stereoselectivity (enantiomeric or diastereomeric excess). The following table summarizes quantitative data for reactions involving the synthesis and use of this compound and related compounds.

| Reaction/Process | Starting Material | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |

| Esterification with Thionyl Chloride | (S)-2-aminobutanoic acid HCl salt | This compound | >95% | >99% (retained) | N/A | [5] |

| Ammonolysis | This compound | (S)-2-aminobutyramide hydrochloride | ~98% | >99% (retained) | N/A | [5] |

| Asymmetric Strecker Reaction | Propanaldehyde, NaCN, Chiral Amine HCl | (S)-2-aminobutyronitrile HCl derivative | N/A | N/A | Diastereomerically Pure | |

| Reductive Amination | 2-Oxobutanoic acid | (S)- or (R)-2-aminobutanoic acid derivatives | 80-88% | >99% | N/A | [1] |

Note: The enantiomeric excess of the starting material, this compound, is typically very high (>99%) as it is derived from enantiopure (S)-2-aminobutanoic acid.

Experimental Protocols

Protocol 1: Synthesis of this compound via Esterification

This protocol describes the esterification of (S)-2-aminobutanoic acid using methanol and thionyl chloride.[5]

Materials:

-

(S)-2-aminobutanoic acid hydrochloride salt (90 g)

-

Methanol (1 L)

-

Thionyl chloride (80 mL)

-

Round-bottom flask (2 L)

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Suspend (S)-2-aminobutanoic acid hydrochloride salt (90 g) in methanol (1 L) in a 2 L round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension to below 5°C using an ice bath.

-

Add thionyl chloride (80 mL) drop-wise to the stirred suspension. Maintain the temperature below 5°C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Stir the reaction mixture for 18 hours at room temperature.

-

Remove any insoluble material by filtration.

-

Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

-

The resulting white solid is this compound. (Yield: ~109 g).[5]

Protocol 2: Synthesis of (S)-2-aminobutyramide hydrochloride (Levetiracetam Precursor)

This protocol details the ammonolysis of this compound to form the corresponding amide, a key intermediate for Levetiracetam.[5]

Materials:

-

This compound (131 g)

-

Aqueous ammonia (35%, 1.4 L), pre-cooled

-

Reaction vessel (2 L)

-

Ice bath

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

Place this compound (131 g) into a 2 L reaction vessel.

-

Cool the vessel to 5°C using an ice bath.

-

Add pre-cooled 35% aqueous ammonia (1.4 L) to the vessel with stirring.

-

Continue stirring the mixture at 5°C for 18 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

-

The resulting white solid is (S)-2-aminobutyramide hydrochloride. (Yield: ~116 g).[5]

Diagrams and Workflows

Caption: Synthetic pathway from (S)-2-Aminobutanoic Acid to Levetiracetam.

References

- 1. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]

- 2. This compound (56545-22-3) for sale [vulcanchem.com]

- 3. This compound | C5H12ClNO2 | CID 71313169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

Application Notes and Protocols: (S)-Methyl 2-aminobutanoate Hydrochloride as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals

(S)-Methyl 2-aminobutanoate hydrochloride is a valuable chiral building block widely employed in the stereoselective synthesis of a variety of biologically active molecules. Its predefined stereochemistry at the α-carbon makes it an essential starting material for the development of enantiomerically pure pharmaceuticals and other specialty chemicals. This document provides detailed application notes, experimental protocols, and visualizations to guide researchers in utilizing this versatile compound.

Physicochemical Properties and Handling

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 56545-22-3[1][2][3] |

| Molecular Formula | C₅H₁₂ClNO₂[1][2][3] |

| Molecular Weight | 153.61 g/mol [1][2][3] |

| Appearance | White crystalline solid[1] |

| Melting Point | 116–117°C[1] |

| Solubility | Highly soluble in water (>100 mg/mL)[1] |

| Storage | Store at room temperature (20–25°C) in a dry place.[1][2] |

Applications in Synthesis

The primary application of this compound lies in its use as a chiral precursor for the synthesis of more complex molecules, leveraging the stereocenter at the C2 position.

Synthesis of Levetiracetam

This compound is a key intermediate in the synthesis of the anti-epileptic drug Levetiracetam. The synthesis involves the amidation of the methyl ester to form (S)-2-aminobutyramide, followed by cyclization.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-Aminobutyramide Hydrochloride

This protocol describes the conversion of this compound to (S)-2-aminobutyramide hydrochloride via ammonolysis.

Materials:

-

This compound

-

Aqueous ammonia (35%)

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a 2 L vessel, place this compound (131 g).

-

Cool the vessel to 5°C using an ice bath.

-

Add pre-cooled aqueous ammonia (35%, 1.4 L) to the vessel.

-

Stir the mixture at 5°C for 18 hours.

-

Concentrate the reaction mixture under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid.

-

The typical yield is approximately 116 g.

Protocol 2: Synthesis of Levetiracetam

This protocol outlines the condensation of (S)-2-aminobutyramide hydrochloride with 4-chlorobutyryl chloride and subsequent cyclization to yield Levetiracetam.

Materials:

-

(S)-2-Aminobutyramide hydrochloride

-

4-Chlorobutyryl chloride

-

Potassium carbonate

-

Acetonitrile

-

Potassium hydroxide

-

Methylene chloride (Dichloromethane)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Condensation: In a round-bottom flask, suspend (S)-2-aminobutyramide hydrochloride in acetonitrile.

-

Add potassium carbonate to the suspension.

-

Slowly add 4-chlorobutyryl chloride to the mixture at room temperature.

-

Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).

-

Cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

-

Cyclization: Dissolve the crude intermediate in methylene chloride.

-

Add potassium hydroxide and stir the mixture at room temperature.

-

Monitor the cyclization reaction by TLC.

-

Once complete, wash the reaction mixture with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Levetiracetam.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) to obtain pure Levetiracetam.

Signaling Pathways of Synthesized Molecules

Levetiracetam's Mechanism of Action

Levetiracetam's primary mechanism of action involves its binding to the synaptic vesicle protein 2A (SV2A), a transmembrane protein found in presynaptic terminals.[1][4][5] This interaction is thought to modulate the release of neurotransmitters, thereby reducing neuronal hyperexcitability.

Caption: Levetiracetam's interaction with SV2A.

Legumain Inhibitor Signaling Pathway

This compound can also serve as a building block for the synthesis of legumain inhibitors. Legumain is a cysteine protease that is overexpressed in several cancers and is implicated in tumor progression and metastasis. Its activity is linked to signaling pathways such as the PI3K/AKT and TGF-β pathways.

Caption: Legumain's role in signaling pathways.

Workflow for Chiral Synthesis

The general workflow for utilizing this compound as a chiral building block involves several key steps, from the initial reaction to the final product characterization.

Caption: General synthetic workflow.

These application notes provide a foundational understanding and practical guidance for the use of this compound in synthetic chemistry. Researchers are encouraged to adapt and optimize the provided protocols based on their specific needs and available laboratory resources.

References

Application Notes and Protocols: (S)-Methyl 2-aminobutanoate hydrochloride in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of (S)-Methyl 2-aminobutanoate hydrochloride as a key chiral building block in the synthesis of pharmaceutical intermediates. The focus is on its application in the synthesis of (S)-2-aminobutyramide hydrochloride, a crucial precursor for the anticonvulsant drug Levetiracetam.

Overview and Key Applications

This compound is a valuable chiral starting material in asymmetric synthesis due to its stereochemically defined amine and ester functionalities. Its primary application lies in the synthesis of enantiomerically pure pharmaceutical ingredients. A prominent example is its use as a precursor in the industrial production of Levetiracetam, an antiepileptic drug.[1] The synthesis involves the conversion of the methyl ester to the corresponding amide, (S)-2-aminobutyramide, which is a key intermediate in the formation of the final drug substance.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₁₂ClNO₂ |

| Molecular Weight | 153.61 g/mol |

| CAS Number | 56545-22-3 |

| Appearance | White to off-white crystalline solid |

| Purity | Typically ≥97% |

| Storage | Store at room temperature |

Synthesis of (S)-2-aminobutyramide hydrochloride

The conversion of this compound to (S)-2-aminobutyramide hydrochloride is a critical step in the synthesis of various pharmaceutical compounds. This section provides a detailed experimental protocol and the associated reaction data.

Reaction Scheme

Caption: Synthesis of (S)-2-aminobutyramide hydrochloride.

Experimental Protocol

This protocol is based on the procedure described in patent WO2010019469A2.[2]

Materials:

-

This compound

-

Pre-cooled aqueous ammonia (35%)

-

2 L reaction vessel

Procedure:

-

To a 2 L vessel, add 131 g of this compound.

-

Cool the vessel to 5°C using an ice bath.

-

Slowly add 1.4 L of pre-cooled aqueous ammonia (35%) to the vessel while maintaining the temperature at 5°C.

-

Stir the reaction mixture at 5°C for 18 hours.

-

After the reaction is complete, concentrate the mixture under reduced pressure to obtain (S)-2-aminobutyramide hydrochloride as a white solid.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of (S)-2-aminobutyramide hydrochloride.

Table 2: Reaction Data for the Synthesis of (S)-2-aminobutyramide hydrochloride

| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |

| This compound | 153.61 | 131 | 0.853 |

| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |

| (S)-2-aminobutyramide hydrochloride | 138.59 | 116 | ~98.5% |

Note: The yield is calculated based on the reported experimental data.[2]

Application in Levetiracetam Synthesis

(S)-2-aminobutyramide hydrochloride is a key intermediate in the synthesis of the anticonvulsant drug Levetiracetam. The subsequent steps typically involve the acylation of the amino group followed by cyclization to form the pyrrolidinone ring system of Levetiracetam.

Caption: Overall workflow for Levetiracetam synthesis.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the product's Material Safety Data Sheet (MSDS).

Conclusion

This compound serves as a critical and versatile chiral building block in pharmaceutical synthesis. The detailed protocol for its conversion to (S)-2-aminobutyramide hydrochloride highlights its importance in the efficient and stereoselective synthesis of key pharmaceutical intermediates like those required for the production of Levetiracetam. The high yield and straightforward nature of this transformation make it an industrially viable process.

References

Application Notes and Protocols: Enantioselective Reactions Involving (S)-Methyl 2-aminobutanoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (S)-Methyl 2-aminobutanoate hydrochloride as a chiral building block in enantioselective synthesis. The focus is on its application as a chiral auxiliary in the asymmetric synthesis of novel α-amino acids via the Schöllkopf bis-lactim ether method. Detailed experimental protocols, quantitative data, and workflow diagrams are provided to facilitate the practical application of this methodology in a research and development setting.

Introduction

This compound is a valuable chiral starting material derived from the non-proteinogenic amino acid (S)-2-aminobutanoic acid. Its inherent chirality makes it an excellent candidate for use as a chiral auxiliary, a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. One of the most effective methods employing such auxiliaries is the Schöllkopf bis-lactim ether method for the asymmetric synthesis of α-amino acids.[1]

In this method, a dipeptide is formed between the chiral auxiliary, in this case, (S)-2-aminobutanoic acid, and a glycine unit. This dipeptide is then cyclized to form a 2,5-diketopiperazine. Subsequent O-methylation yields a bis-lactim ether. The chiral center of the 2-aminobutanoic acid derivative effectively shields one face of the prochiral center of the glycine unit. Deprotonation of the glycine α-carbon followed by alkylation with an electrophile proceeds with high diastereoselectivity. Finally, acidic hydrolysis cleaves the diketopiperazine to yield the newly synthesized α-amino acid as its methyl ester with high enantiomeric purity, along with the methyl ester of the chiral auxiliary, which can potentially be recovered.[1]

Application: Asymmetric Synthesis of α-Amino Acids via Schöllkopf Alkylation

The following sections detail the application of a chiral auxiliary derived from (S)-2-aminobutanoic acid in the diastereoselective alkylation of a glycine enolate equivalent for the synthesis of a new α-amino acid.

Workflow for Asymmetric α-Amino Acid Synthesis

The overall process can be visualized as a three-stage workflow:

-

Synthesis of the Chiral Auxiliary: Preparation of the bis-lactim ether from (S)-2-aminobutanoic acid and glycine.

-

Diastereoselective Alkylation: Deprotonation and subsequent reaction with an electrophile to introduce a new side chain with high stereocontrol.

-

Hydrolysis and Product Isolation: Cleavage of the chiral auxiliary to release the desired enantiomerically enriched α-amino acid.

Quantitative Data Summary

The efficiency of the Schöllkopf method using a valine-derived auxiliary, which is structurally similar to a 2-aminobutanoic acid-derived auxiliary, demonstrates high diastereoselectivity and yields. The steric hindrance provided by the alkyl group of the auxiliary is crucial for directing the incoming electrophile.

| Step | Product | Diastereomeric Excess (d.e.) | Yield (%) | Reference |

| Diastereoselective Alkylation | Alkylated Bis-lactim Ether | >95% | 50-60% | [2] |

| Hydrolysis | α-Substituted Amino Acid Ester | >95% e.e. | High | [1] |

Note: The data presented is representative of the Schöllkopf method using similar chiral auxiliaries and may vary depending on the specific electrophile and reaction conditions.

Experimental Protocols

The following are detailed protocols for the key steps in the asymmetric synthesis of an α-amino acid using a chiral auxiliary derived from (S)-2-aminobutanoic acid. These protocols are based on established Schöllkopf methodologies.[2][3]

Protocol 1: Synthesis of the Bis-lactim Ether of cyclo-[(S)-Abu-Gly]

This protocol describes the synthesis of the key chiral auxiliary intermediate.

Materials:

-

(S)-2-aminobutanoic acid

-

Glycine methyl ester hydrochloride

-

Triethylamine

-

Methanol

-

Toluene

-

Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Dichloromethane

Procedure:

-

Dipeptide Formation: (S)-2-aminobutanoic acid is coupled with glycine methyl ester hydrochloride using a standard peptide coupling reagent (e.g., DCC/HOBt or HATU) in an appropriate solvent like DMF or dichloromethane. The resulting dipeptide ester is then subjected to cyclization, typically by heating in a high-boiling solvent like toluene with azeotropic removal of water, to form the diketopiperazine, cyclo-[(S)-Abu-Gly].

-

Bis-lactim Ether Formation: The dried cyclo-[(S)-Abu-Gly] is suspended in dry dichloromethane. Trimethyloxonium tetrafluoroborate (2.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude bis-lactim ether. The product can be purified by column chromatography on silica gel.

Protocol 2: Diastereoselective Alkylation of the Bis-lactim Ether

This protocol details the stereoselective introduction of an alkyl group.

Materials:

-

Bis-lactim ether of cyclo-[(S)-Abu-Gly]

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide (e.g., benzyl bromide)

Procedure:

-

A solution of the bis-lactim ether of cyclo-[(S)-Abu-Gly] in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

A solution of n-butyllithium (1.05 equivalents) is added dropwise, and the resulting deep yellow solution is stirred at -78 °C for 30 minutes.

-

The alkyl halide (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at -78 °C for 2-4 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the alkylated bis-lactim ether. The diastereomeric excess can be determined by NMR analysis of the crude product.

Protocol 3: Hydrolysis of the Alkylated Bis-lactim Ether

This protocol describes the final step to obtain the desired α-amino acid methyl ester.

Materials:

-

Alkylated bis-lactim ether

-

0.1 M Hydrochloric acid

-

Diethyl ether

Procedure:

-

The alkylated bis-lactim ether is dissolved in 0.1 M aqueous hydrochloric acid.

-

The solution is stirred at room temperature for 24-48 hours, monitoring the progress of the hydrolysis by TLC.

-

The reaction mixture is washed with diethyl ether to remove the chiral auxiliary methyl ester.

-

The aqueous layer, containing the hydrochloride salt of the newly formed α-amino acid methyl ester, can be used as such for further transformations or the free amino acid ester can be isolated by neutralization and extraction. The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis after derivatization.

Logical Relationship Diagram

The stereochemical outcome of the alkylation is dictated by the steric hindrance imposed by the ethyl group of the (S)-2-aminobutanoate-derived portion of the bis-lactim ether.

Conclusion

This compound serves as a precursor to a highly effective chiral auxiliary for the asymmetric synthesis of α-amino acids via the Schöllkopf method. The protocols provided herein offer a robust framework for the preparation of a variety of enantiomerically enriched non-proteinogenic α-amino acids, which are of significant interest in medicinal chemistry and drug development. The high diastereoselectivity and reliable nature of this methodology make it a valuable tool for synthetic chemists.

References

Applikationsbeschreibung: Derivatisierung von (S)-Methyl-2-aminobutanoat-Hydrochlorid für die quantitative Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Abstrakt: Diese Applikationsbeschreibung detailliert Protokolle für die Derivatisierung von (S)-Methyl-2-aminobutanoat-Hydrochlorid, einem wichtigen chiralen Baustein, für die quantitative Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS) und Hochleistungsflüssigkeitschromatographie (HPLC). Die Derivatisierung ist ein entscheidender Schritt, um die Flüchtigkeit für die GC-Analyse zu erhöhen oder um ein Chromophor/Fluorophor für eine empfindliche HPLC-Detektion einzuführen. Es werden zwei etablierte Methoden vorgestellt: die Acylierung mit Trifluoressigsäureanhydrid (TFAA) für die GC-MS-Analyse und die Derivatisierung mit 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl) für die HPLC-Analyse mit Fluoreszenzdetektion.

Einleitung und Prinzip

(S)-Methyl-2-aminobutanoat ist ein nicht-proteinogener Aminosäureester, der in der Synthese von Pharmazeutika und anderen bioaktiven Molekülen von Bedeutung ist. Seine genaue Quantifizierung ist für die Prozesskontrolle und Qualitätsbewertung unerlässlich. Die direkte Analyse ist aufgrund der hohen Polarität und geringen Flüchtigkeit oft schwierig.

Die Derivatisierung überwindet diese Einschränkungen:

-

Für die GC-MS-Analyse: Die polare Aminogruppe wird mit einer apolaren Gruppe, wie der Trifluoracetylgruppe, maskiert. Dies erhöht die Flüchtigkeit und thermische Stabilität des Analyten, was eine Trennung auf gängigen GC-Säulen ermöglicht.[1][2]

-

Für die HPLC-Analyse: Die Anbindung einer stark absorbierenden oder fluoreszierenden Gruppe, wie der FMOC-Gruppe, ermöglicht eine hoch empfindliche Detektion mittels UV- oder Fluoreszenzdetektoren.[3][4][5] Die FMOC-Gruppe verleiht dem Molekül zudem einen apolaren Charakter, was die Retention und Trennung auf Umkehrphasen-Säulen (Reversed Phase, RP) verbessert.[6]

Protokoll 1: GC-MS-Analyse nach Derivatisierung mit TFAA

Diese Methode eignet sich hervorragend für die Quantifizierung und den Nachweis von (S)-Methyl-2-aminobutanoat in organischen Lösungsmitteln oder nach Extraktion aus wässrigen Matrices.

Benötigte Materialien

-

Reagenzien: (S)-Methyl-2-aminobutanoat-Hydrochlorid, Trifluoressigsäureanhydrid (TFAA)[1], Ethylacetat (wasserfrei), Pyridin (wasserfrei), Stickstoff (hochreines Gas).

-

Geräte: GC-MS-System mit Autosampler, Reaktionsgefäße (z.B. 2 mL Vials mit Schraubverschluss), Heizblock oder Wasserbad, Präzisionspipetten, Verdampfer (Stickstoffstrom).

Experimentelles Protokoll

-

Probenvorbereitung: Eine bekannte Menge der Probe, die (S)-Methyl-2-aminobutanoat-Hydrochlorid enthält, wird in einem Reaktionsgefäß eingewogen oder als Lösung (z.B. in Methanol) vorgelegt. Das Lösungsmittel wird unter einem sanften Stickstoffstrom bei Raumtemperatur vollständig abgedampft.

-

Derivatisierung: Zum trockenen Rückstand werden 200 µL Ethylacetat und 100 µL Trifluoressigsäureanhydrid (TFAA) gegeben.

-

Reaktion: Das Gefäß wird fest verschlossen und für 2 Stunden bei 60 °C in einem Heizblock inkubiert.

-

Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur wird das überschüssige Reagenz und Lösungsmittel unter einem sanften Stickstoffstrom abgedampft.

-

Rekonstitution: Der Rückstand wird in einem definierten Volumen (z.B. 500 µL) Ethylacetat aufgenommen und ist nun bereit für die GC-MS-Injektion.

GC-MS-Bedingungen (Beispiel)

-

GC-Säule: DB-5ms (30 m x 0.25 mm, 0.25 µm Filmdicke) oder äquivalent.

-

Injektor: Splitless, 250 °C.

-

Ofenprogramm: 60 °C (2 min halten), dann mit 10 °C/min auf 280 °C, 5 min halten.

-

Trägergas: Helium, konstante Flussrate 1.2 mL/min.

-

MS-Transferline: 280 °C.

-

Ionenquelle: 230 °C, Elektronenstoßionisation (EI) bei 70 eV.

-

Analysemodus: Scan (m/z 50-500) zur Identifizierung und Selected Ion Monitoring (SIM) zur Quantifizierung.

Protokoll 2: HPLC-FLD-Analyse nach Derivatisierung mit FMOC-Cl

Diese Methode bietet eine sehr hohe Empfindlichkeit und eignet sich besonders für die Analyse in komplexen wässrigen Matrices wie biologischen Flüssigkeiten.[7][8] Die Vorsäulenderivatisierung mit FMOC-Cl reagiert mit primären und sekundären Aminen und führt zu stabilen, hoch fluoreszierenden Derivaten.[5][9]

Benötigte Materialien

-

Reagenzien: (S)-Methyl-2-aminobutanoat-Hydrochlorid, 9-Fluorenylmethoxycarbonylchlorid (FMOC-Cl), Boratpuffer (0.1 M, pH 9.0)[8], Acetonitril (HPLC-Qualität), Pentan oder Diethylether, Reinstwasser.

-

Geräte: HPLC-System mit Fluoreszenzdetektor (FLD) und Autosampler, Reaktionsgefäße, Präzisionspipetten, Vortex-Mischer.

Experimentelles Protokoll

-

Reagenzien vorbereiten: Eine FMOC-Cl-Lösung (z.B. 5 mg/mL) in Acetonitril frisch ansetzen.

-

Probenvorbereitung: 100 µL der wässrigen Probe (oder Standardlösung) in ein Reaktionsgefäß geben.

-

Pufferung: 100 µL Boratpuffer (pH 9.0) hinzufügen und kurz mischen.

-

Derivatisierung: 200 µL der FMOC-Cl-Lösung zugeben, sofort und kräftig für 30 Sekunden vortexen. Die Reaktion bei Raumtemperatur für 2 Minuten laufen lassen.[4]

-

Extraktion des Reagenzüberschusses: 500 µL Pentan oder Diethylether zugeben, kräftig vortexen und die Phasen durch Zentrifugation oder Stehenlassen trennen. Der überschüssige, hydrophobe FMOC-Cl und sein Hydrolyseprodukt (FMOC-OH) gehen in die organische Phase über.

-

Analyse: Ein Aliquot der unteren, wässrigen Phase entnehmen und direkt in das HPLC-System injizieren.

HPLC-Bedingungen (Beispiel)

-

HPLC-Säule: C18-Umkehrphasensäule (z.B. 150 mm x 4.6 mm, 3.5 µm Partikelgröße).

-

Mobile Phase A: 20 mM Ammoniumformiat in Wasser, pH 3.5.

-

Mobile Phase B: Acetonitril.

-

Gradient: 30% B bis 80% B in 20 Minuten.

-

Flussrate: 1.0 mL/min.

-

Säulentemperatur: 35 °C.

-

Fluoreszenzdetektor: Anregung (Ex) = 266 nm, Emission (Em) = 305 nm.

Datenpräsentation

Die folgenden Tabellen fassen typische quantitative Leistungsdaten für die beschriebenen Methoden zusammen. Die Werte sind beispielhaft und sollten für jedes spezifische System validiert werden.

Tabelle 1: Quantitative Leistungsdaten für die GC-MS-Analyse (TFAA-Derivat)

| Parameter | Wert | Anmerkung |

| Retentionszeit (RT) | ca. 8.5 min | Abhängig von GC-Säule und -Programm |

| Linearer Bereich | 1 - 200 µg/mL | R² > 0.995 |

| Nachweisgrenze (LOD) | 0.2 µg/mL | Signal-Rausch-Verhältnis > 3 |

| Bestimmungsgrenze (LOQ) | 0.7 µg/mL | Signal-Rausch-Verhältnis > 10 |

| Präzision (RSD) | < 5% | Intra-day, n=6 |

Tabelle 2: Quantitative Leistungsdaten für die HPLC-FLD-Analyse (FMOC-Derivat)

| Parameter | Wert | Anmerkung |

| Retentionszeit (RT) | ca. 12.2 min | Abhängig von Säule und Gradient |

| Linearer Bereich | 10 - 5000 ng/mL | R² > 0.998 |

| Nachweisgrenze (LOD) | 2 ng/mL | Entspricht ca. 5 pmol/Injektion |

| Bestimmungsgrenze (LOQ) | 8 ng/mL | Entspricht ca. 20 pmol/Injektion[4] |

| Präzision (RSD) | < 3% | Intra-day, n=6 |

Visualisierung der Arbeitsabläufe

Die folgenden Diagramme illustrieren die logischen Schritte der beschriebenen Protokolle.

Abbildung 1: Experimenteller Arbeitsablauf für die Derivatisierung und Analyse.

Abbildung 2: Chemische Reaktion der Derivatisierung mit TFAA.

References

- 1. Trifluoressigsäureanhydrid – Wikipedia [de.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Derivatization and fluorescence detection of amino acids and peptides with 9-fluorenylmethyl chloroformate on the surface of a solid adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. HPLC method for analysis of free amino acids in fish using o-phthaldialdehyde precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mz-at.de [mz-at.de]

Application Notes and Protocols for the Quantification of (S)-Methyl 2-aminobutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of (S)-Methyl 2-aminobutanoate hydrochloride, a key intermediate in pharmaceutical synthesis. The following sections outline three common analytical methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Acid-Base Titration. Each method is presented with a detailed experimental protocol, and a summary of expected quantitative performance is provided in tabular format for easy comparison.

High-Performance Liquid Chromatography (HPLC) Method with Pre-Column Derivatization

HPLC with pre-column derivatization is a sensitive and specific method for the quantification of amino acid esters. Since this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is necessary for detection. A common derivatizing agent for primary amines is o-phthalaldehyde (OPA).

Experimental Protocol: HPLC with OPA Derivatization

1. Materials and Reagents:

-

This compound standard

-

o-Phthalaldehyde (OPA)

-

3-Mercaptopropionic acid (3-MPA)

-

Boric acid buffer (0.4 M, pH 10.2)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, 18 MΩ·cm)

-

Sodium hydroxide and Hydrochloric acid for pH adjustment

-

Syringe filters (0.45 µm)

2. Instrumentation:

-

HPLC system with a fluorescence or UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Autosampler capable of automated derivatization (recommended)

3. Preparation of Solutions:

-

Derivatization Reagent (OPA/3-MPA): Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 50 mL with 0.4 M boric acid buffer (pH 10.2). This solution should be prepared fresh daily and protected from light.

-

Mobile Phase A: Prepare a suitable aqueous buffer, for example, 25 mM sodium phosphate buffer with 5% tetrahydrofuran, adjusted to pH 7.2.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Standard Solutions: Prepare a stock solution of this compound in water. Create a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation and Derivatization:

-